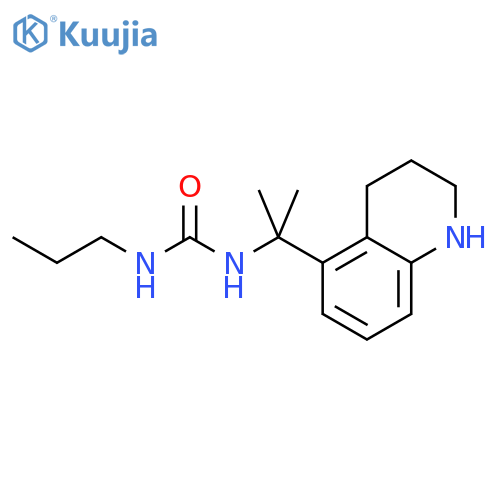Cas no 2138510-38-8 (3-propyl-1-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylurea)

2138510-38-8 structure
商品名:3-propyl-1-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylurea
3-propyl-1-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylurea 化学的及び物理的性質
名前と識別子
-
- 3-propyl-1-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]urea
- 2138510-38-8
- EN300-842237
- 3-propyl-1-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylurea
-
- インチ: 1S/C16H25N3O/c1-4-10-18-15(20)19-16(2,3)13-8-5-9-14-12(13)7-6-11-17-14/h5,8-9,17H,4,6-7,10-11H2,1-3H3,(H2,18,19,20)
- InChIKey: SBQKMJQSANPFMB-UHFFFAOYSA-N
- ほほえんだ: O=C(NCCC)NC(C)(C)C1C=CC=C2C=1CCCN2
計算された属性
- せいみつぶんしりょう: 275.199762429g/mol
- どういたいしつりょう: 275.199762429g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-propyl-1-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-842237-10g |
3-propyl-1-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]urea |
2138510-38-8 | 10g |
$7497.0 | 2023-09-02 | ||
| Enamine | EN300-842237-1.0g |
3-propyl-1-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]urea |
2138510-38-8 | 95% | 1.0g |
$1742.0 | 2024-05-21 | |
| Enamine | EN300-842237-0.05g |
3-propyl-1-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]urea |
2138510-38-8 | 95% | 0.05g |
$1464.0 | 2024-05-21 | |
| Enamine | EN300-842237-0.1g |
3-propyl-1-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]urea |
2138510-38-8 | 95% | 0.1g |
$1533.0 | 2024-05-21 | |
| Enamine | EN300-842237-0.5g |
3-propyl-1-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]urea |
2138510-38-8 | 95% | 0.5g |
$1673.0 | 2024-05-21 | |
| Enamine | EN300-842237-10.0g |
3-propyl-1-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]urea |
2138510-38-8 | 95% | 10.0g |
$7497.0 | 2024-05-21 | |
| Enamine | EN300-842237-2.5g |
3-propyl-1-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]urea |
2138510-38-8 | 95% | 2.5g |
$3417.0 | 2024-05-21 | |
| Enamine | EN300-842237-5.0g |
3-propyl-1-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]urea |
2138510-38-8 | 95% | 5.0g |
$5056.0 | 2024-05-21 | |
| Enamine | EN300-842237-1g |
3-propyl-1-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]urea |
2138510-38-8 | 1g |
$1742.0 | 2023-09-02 | ||
| Enamine | EN300-842237-0.25g |
3-propyl-1-[2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-yl]urea |
2138510-38-8 | 95% | 0.25g |
$1604.0 | 2024-05-21 |
3-propyl-1-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylurea 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
2138510-38-8 (3-propyl-1-2-(1,2,3,4-tetrahydroquinolin-5-yl)propan-2-ylurea) 関連製品
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬